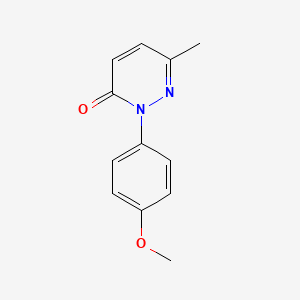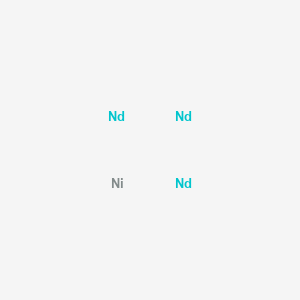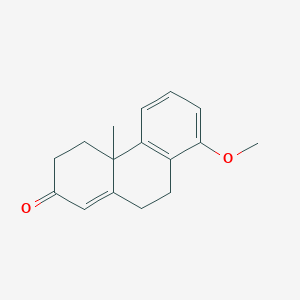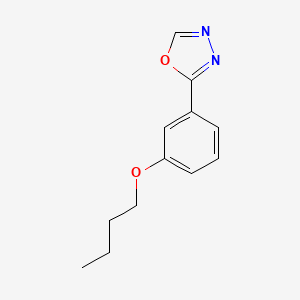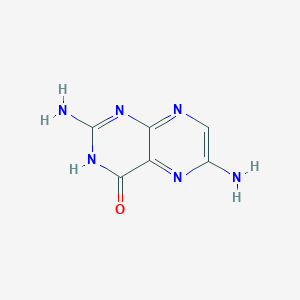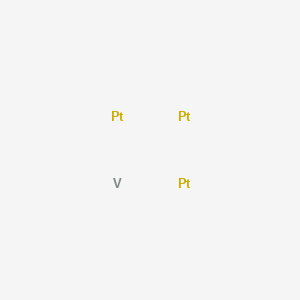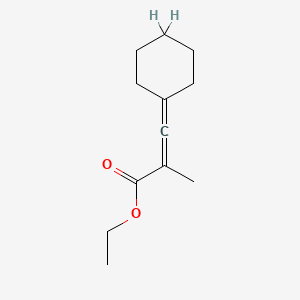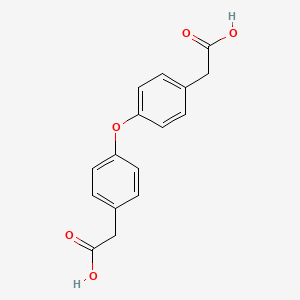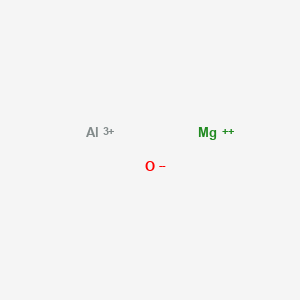![molecular formula C10H12O3 B14725734 [(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol CAS No. 5947-21-7](/img/structure/B14725734.png)
[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol is a chiral compound with significant importance in organic chemistry. It features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a phenyl group attached to the second carbon of the ring. The compound’s chirality arises from the presence of stereogenic centers at the 2nd and 4th positions of the dioxolane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol typically involves the reaction of benzaldehyde with glycerol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:
Catalyst: Acidic catalysts such as p-toluenesulfonic acid.
Solvent: Solvents like toluene or dichloromethane.
Temperature: Reactions are usually carried out at elevated temperatures, around 80-100°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production process.
化学反応の分析
Types of Reactions
[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are employed.
Substitution: Reagents like SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学的研究の応用
[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of various industrial products.
作用機序
The mechanism by which [(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol exerts its effects involves its interaction with specific molecular targets. The compound’s hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The dioxolane ring and phenyl group contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.
類似化合物との比較
[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol can be compared with other similar compounds, such as:
[(2R,4S)-2-Phenyl-1,3-dioxan-4-yl]methanol: Similar structure but with a six-membered dioxane ring.
[(2R)-2-Methyl-3-phenyl-2-(trimethylsilyl)-1-propanol]: Contains a trimethylsilyl group instead of the dioxolane ring.
[(1S,2R)-2-(Dibenzylamino)-1-phenyl-1-propanol]: Features a dibenzylamino group and lacks the dioxolane ring.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the dioxolane ring, which imparts distinct chemical and physical properties.
特性
CAS番号 |
5947-21-7 |
|---|---|
分子式 |
C10H12O3 |
分子量 |
180.20 g/mol |
IUPAC名 |
[(2R,4S)-2-phenyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C10H12O3/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10+/m0/s1 |
InChIキー |
AUDDNHGBAJNKEH-VHSXEESVSA-N |
異性体SMILES |
C1[C@@H](O[C@@H](O1)C2=CC=CC=C2)CO |
正規SMILES |
C1C(OC(O1)C2=CC=CC=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


